N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine
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Overview
Description
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with an ethyl group using an alkyl halide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable precursor such as 1-benzylpiperidine.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the piperidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or piperidine rings.
Reduction: Reduced forms of the benzimidazole or piperidine rings.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine
- N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-4-amine
Uniqueness
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4/c1-2-28-23-15-7-6-14-22(23)26-24(28)18-25-21-13-9-17-27(19-21)16-8-12-20-10-4-3-5-11-20/h3-7,10-11,14-15,21,25H,2,8-9,12-13,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDJWWLCNJYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC3CCCN(C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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